2-Amino-1-(2,5-difluorophenyl)propan-1-one
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Overview
Description
2-Amino-1-(2,5-difluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol . This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-difluorophenyl)propan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-difluorophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Amino-1-(2,5-difluorophenyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)propan-1-one: Similar in structure but lacks the amino group.
2-[(2,5-Difluorophenyl)amino]-1-(piperidin-1-yl)propan-1-one: Contains a piperidinyl group instead of the amino group.
Uniqueness
2-Amino-1-(2,5-difluorophenyl)propan-1-one is unique due to the presence of both an amino group and a difluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
2-amino-1-(2,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9F2NO/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5H,12H2,1H3 |
InChI Key |
SKGGWVIKRIVLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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